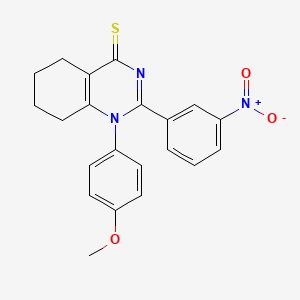

1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Chemical Structure and Properties 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS: 431977-35-4) is a bicyclic heterocyclic compound featuring a hexahydroquinazoline core substituted with a 4-methoxyphenyl group at position 1 and a 3-nitrophenyl group at position 2. Its molecular formula is C₂₁H₁₉N₃O₃S, with a molecular weight of 393.46 g/mol . Commercial availability includes quantities from 1 mg to 50 mg, with a purity of 90% and prices ranging from $402 to $836 (USD) depending on scale .

For example, describes reductive cyclization strategies for nitro-substituted cyclohexane derivatives, which may inform synthetic routes for the target compound . Structural characterization typically employs IR, ¹H/¹³C NMR, and mass spectrometry, as seen in related triazole-thione derivatives (e.g., IR peaks for C=S at ~1228 cm⁻¹ and NH at ~3314 cm⁻¹) .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-27-17-11-9-15(10-12-17)23-19-8-3-2-7-18(19)21(28)22-20(23)14-5-4-6-16(13-14)24(25)26/h4-6,9-13H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACAZBWMAVVRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization and thionation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

Substitution: The methoxy and nitro groups on the phenyl rings can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Case Studies : A study demonstrated that a similar hexahydroquinazoline derivative significantly reduced tumor size in murine models of breast cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi:

- In Vitro Studies : In laboratory settings, the compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Clinical Implications : The potential use of this compound as a lead in developing new antimicrobial agents could address the rising issue of antibiotic resistance.

Synthesis of Functional Materials

The unique structure of 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione allows it to be utilized in synthesizing novel materials with specific properties:

- Polymer Composites : The compound can be integrated into polymer matrices to enhance mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymers can improve their performance in various applications .

Nanotechnology Applications

The compound's properties make it suitable for applications in nanotechnology:

- Nanoparticle Synthesis : It can serve as a precursor for synthesizing nanoparticles with tailored functionalities for drug delivery systems .

Development of Sensors

The compound has potential applications in developing sensors for detecting various analytes:

- Electrochemical Sensors : Its electroactive properties enable the design of sensors capable of detecting metal ions and organic pollutants. Studies have reported successful detection limits in the nanomolar range when using modified electrodes with this compound .

Chromatographic Techniques

The unique chemical structure aids in enhancing separation techniques:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural analogs and their differences:

Key Observations:

- Substituent Position: The 3-nitrophenyl group in the target compound (electron-withdrawing) contrasts with the 4-nitrophenyl group in Entry 2, which may influence electronic properties and binding interactions .

- Functional Groups: The dimethylamino group in Entry 4 (electron-donating) versus the methoxy group in the target compound highlights how substituent polarity impacts solubility and pharmacodynamics .

Physicochemical Properties

- Solubility: The methoxyphenyl group enhances hydrophilicity compared to purely aromatic analogs (e.g., Entry 4’s dimethylamino group further increases solubility) .

- Stability: The nitro group may reduce photostability relative to methoxy or alkyl-substituted derivatives .

Biological Activity

1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula: C23H20N4O4S

- Molecular Weight: 416.43 g/mol

- CAS Number: 339336-57-1

This compound features a hexahydroquinazoline structure with a thione functional group, contributing to its reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) values have been established to evaluate the efficacy against various bacterial strains. Compounds with related structures showed MIC values ranging from 500 µg/mL to >1000 µg/mL for different pathogens, indicating moderate to low activity against fungi and bacteria .

Anticancer Potential

In vitro studies have shown that derivatives of hexahydroquinazoline compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or the modulation of apoptotic pathways:

- Case Study: A study involving similar quinazoline derivatives reported significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's thione group is hypothesized to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vivo studies have indicated that such compounds can reduce inflammation markers in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be influenced by:

- Substituents on the Phenyl Rings: The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances the compound's reactivity and interaction with biological targets.

- Thione vs. Thioether: The thione functional group is crucial for its biological activity compared to thioether counterparts.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard protocols for synthesizing 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione with high purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines and thiourea derivatives under reflux conditions. Key steps include:

- Reaction Optimization : Solvents like ethanol or acetic acid are used, with reflux temperatures (80–120°C) and reaction times of 12–24 hours to achieve yields >60% .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures purity >95% .

- Critical Parameters : Excess thiourea improves thione formation, while inert atmospheres (N₂) prevent oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8 ppm), while nitrophenyl protons show deshielded signals (~δ 8.1–8.5 ppm) .

- IR : C=S stretching vibrations at 1150–1250 cm⁻¹ confirm the thione group .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the hexahydroquinazoline core .

Q. What are the primary biological screening models used to evaluate this compound?

- Methodological Answer : Initial screening includes:

- Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 10–100 μM .

- Enzyme Inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up reactions?

- Methodological Answer : Scalability requires:

- Design of Experiments (DOE) : Taguchi or factorial designs to optimize temperature, solvent ratio, and catalyst loading .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids improve cyclization efficiency .

- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting) can be addressed by:

- 2D NMR Techniques : HSQC and HMBC correlate protons/carbons to confirm connectivity .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison .

- Single-Crystal Analysis : X-ray structures provide definitive proof of regiochemistry .

Q. What strategies are effective for rationalizing unexpected biological activity in structural analogs?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano groups) .

- Computational Docking : AutoDock Vina predicts binding modes to targets like kinases or DNA topoisomerases .

- Metabolic Stability Assays : Microsomal incubation (human/rat liver microsomes) identifies labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.